4-(4-fluorophenyl)piperazine-1-carbonyl chloride hydrochloride
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Overview
Description
4-(4-fluorophenyl)piperazine-1-carbonyl chloride hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a piperazine ring substituted with a 4-fluorophenyl group and a carbonyl chloride functional group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)piperazine-1-carbonyl chloride hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoroaniline and piperazine.
Formation of 4-(4-fluorophenyl)piperazine: 4-fluoroaniline reacts with piperazine under controlled conditions to form 4-(4-fluorophenyl)piperazine.
Introduction of Carbonyl Chloride Group: The resulting 4-(4-fluorophenyl)piperazine is then treated with phosgene (carbonyl chloride) to introduce the carbonyl chloride group, forming 4-(4-fluorophenyl)piperazine-1-carbonyl chloride.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)piperazine-1-carbonyl chloride hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and other nucleophiles to form amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the carbonyl chloride group can hydrolyze to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 4-(4-fluorophenyl)piperazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Carboxylic Acids: Formed from hydrolysis.
Scientific Research Applications
4-(4-fluorophenyl)piperazine-1-carbonyl chloride hydrochloride has diverse applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is employed in the development of probes and ligands for studying receptor-ligand interactions.
Industrial Chemistry: It serves as a building block for the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)piperazine-1-carbonyl chloride hydrochloride depends on its application. In medicinal chemistry, it acts as a precursor to active pharmaceutical ingredients that interact with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring and fluorophenyl group contribute to the binding affinity and specificity of these compounds.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-chlorophenyl)piperazine-1-carbonyl chloride hydrochloride
- 4-(4-bromophenyl)piperazine-1-carbonyl chloride hydrochloride
- 4-(4-methylphenyl)piperazine-1-carbonyl chloride hydrochloride
Uniqueness
4-(4-fluorophenyl)piperazine-1-carbonyl chloride hydrochloride is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity. Fluorine atoms often enhance the metabolic stability and lipophilicity of pharmaceutical compounds, making this compound particularly valuable in drug development.
Properties
CAS No. |
2731014-59-6 |
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Molecular Formula |
C11H13Cl2FN2O |
Molecular Weight |
279.1 |
Purity |
95 |
Origin of Product |
United States |
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